molecular formula C13H12ClNO2 B5192421 2-Chloro-3-(propylamino)naphthalene-1,4-dione CAS No. 22272-27-1

2-Chloro-3-(propylamino)naphthalene-1,4-dione

Cat. No.: B5192421
CAS No.: 22272-27-1
M. Wt: 249.69 g/mol
InChI Key: XRAWTFQHXJQAGX-UHFFFAOYSA-N
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Description

2-Chloro-3-(propylamino)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(propylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with propylamine. The reaction is carried out in an anhydrous environment, often using methanol as a solvent. The mixture is stirred at low temperatures (around 0°C) to ensure the reaction proceeds efficiently. The product is then purified through crystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and advanced purification methods, such as column chromatography, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(propylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have distinct chemical and biological properties .

Scientific Research Applications

2-Chloro-3-(propylamino)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(propylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial electron transport chain and various cellular enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
  • 2-[(5-Fluoro-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione

Uniqueness

2-Chloro-3-(propylamino)naphthalene-1,4-dione is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-3-(propylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h3-6,15H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAWTFQHXJQAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293641
Record name NSC91105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22272-27-1
Record name NSC91105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC91105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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